An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-4-methylpyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-4-methylpyridine
Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methylpyridine in Synthesis
In the landscape of modern medicinal and agricultural chemistry, the strategic selection of building blocks is paramount to the successful development of novel, effective molecules. 2-Chloro-3-fluoro-4-methylpyridine (CAS No. 881891-82-3) has emerged as a highly versatile and valuable intermediate.[1] Its unique trifunctionalized pyridine core, featuring chloro, fluoro, and methyl groups, offers a sophisticated platform for molecular elaboration. The strategic placement of these groups provides chemists with multiple, distinct reaction handles, enabling precise and controlled modifications.
The electron-withdrawing nature of the halogen atoms enhances the reactivity of the pyridine ring, making it an essential precursor for creating complex drug candidates, particularly those targeting neurological disorders, as well as advanced agrochemicals like fungicides and herbicides.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-fluoro-4-methylpyridine, outlines robust protocols for their experimental determination, and explains the critical importance of each property in the context of research and development.
Core Molecular and Physical Properties
A foundational understanding of a compound's basic properties is the first step in its evaluation for any synthetic application. This data informs handling, storage, and reaction stoichiometry.
| Property | Data | Source(s) |
| CAS Number | 881891-82-3 | [1][2][3] |
| Molecular Formula | C₆H₅ClFN | [1][3] |
| Molecular Weight | 145.56 g/mol | [1][3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Purity (Typical) | ≥ 98% (by GC) | [1] |
| Storage | Store at 0-8°C, inert atmosphere | [1][4] |
As of the latest literature review, specific experimentally determined values for properties such as boiling point, density, and refractive index are not consistently published. A predicted boiling point of 186.4 ± 35.0 °C at 760 mmHg has been calculated via computational models. The following sections provide detailed protocols for the experimental determination of these and other critical parameters.
Boiling Point Determination
Scientific Rationale: The boiling point is a fundamental physical property that indicates the volatility of a substance. For a liquid intermediate like 2-Chloro-3-fluoro-4-methylpyridine, knowing the precise boiling point is critical for purification by distillation, for setting appropriate temperatures in reaction scale-up to avoid solvent loss or degradation, and for ensuring safe handling and storage.
Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This method is ideal for determining the boiling point with a small amount of sample, which is common in research and development settings.
Materials:
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2-Chloro-3-fluoro-4-methylpyridine sample
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Standard melting point capillary tube
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A small glass tube (e.g., a piece of a sealed NMR tube)
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Thiele tube
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High-temperature mineral oil
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Calibrated thermometer (-10 to 250 °C)
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Bunsen burner or other heat source
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Thermometer clamp and stand
Procedure:
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Sample Preparation: Add a small amount (approx. 10-15 µL) of 2-Chloro-3-fluoro-4-methylpyridine into the small glass tube.
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Capillary Insertion: Place the melting point capillary tube, open-end down, into the glass tube containing the sample.
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Apparatus Assembly: Attach the sample assembly to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.
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Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to ensure uniform heating by convection.
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Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the trapped air.
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Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
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Observation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
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Validation: For accuracy, allow the apparatus to cool further, then reheat gently to obtain a second reading. A consistent value validates the result.
Solubility Profile Analysis
Scientific Rationale: Solubility is one of the most critical parameters in drug development. For an intermediate, its solubility profile dictates the choice of reaction solvents, purification methods (crystallization, extraction), and formulation strategies for preclinical studies. Understanding its solubility in both organic solvents and aqueous buffer systems is essential for process chemists and formulators. A compound with poor aqueous solubility may lead to bioavailability challenges down the line.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent at a specific temperature.[5]
Materials:
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2-Chloro-3-fluoro-4-methylpyridine
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A panel of relevant solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C and 37°C)
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Analytical balance
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Syringe filters (0.22 µm, PTFE or other compatible material)
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Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
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Standard Curve Generation: Prepare a series of standard solutions of 2-Chloro-3-fluoro-4-methylpyridine of known concentrations in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using the chosen analytical instrument.
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Sample Preparation: Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to ensure that solid/undissolved liquid remains, indicating saturation.
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Equilibration: Seal the vials and place them on the orbital shaker in the incubator at the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved material to settle.
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Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.
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Dilution and Quantification: Dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve.
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Analysis: Analyze the diluted sample using the calibrated analytical method (HPLC or GC) to determine the concentration.
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Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat for each solvent.
| Solvent | Temperature | Expected Solubility (Qualitative) |
| Water | 25°C / 37°C | Low |
| PBS (pH 7.4) | 37°C | Low |
| 0.1 N HCl (pH ~1) | 37°C | Potentially higher due to protonation |
| Methanol | 25°C | High |
| Dichloromethane | 25°C | High |
| Toluene | 25°C | High |
Acidity Constant (pKa) Determination
Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. For a pyridine derivative, the nitrogen atom is basic and can be protonated. This ionization state profoundly impacts solubility, permeability across biological membranes, and interaction with biological targets. A precise pKa value is essential for designing relevant biological assays, predicting in vivo absorption, and developing stable formulations.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weakly basic or acidic compounds.
Materials:
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2-Chloro-3-fluoro-4-methylpyridine
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Calibrated pH meter with a glass electrode
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Automatic titrator or manual burette
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Standardized 0.1 M HCl solution
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Standardized 0.1 M NaOH solution
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Deionized water (degassed)
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Magnetic stirrer and stir bar
Procedure:
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Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is very low, but the results will yield an apparent pKa (pKa_app_).
-
Initial pH and Titration: Place the solution on a magnetic stirrer, insert the pH electrode, and record the initial pH.
-
Titration with Acid: Begin titrating the solution with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis (Half-Equivalence Method):
-
Plot the collected data as pH versus the volume of titrant added.
-
Identify the equivalence point (V_eq_) from the steepest part of the curve (or by calculating the first derivative, d(pH)/dV).
-
Determine the volume at the half-equivalence point (V_eq_ / 2).
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The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid (pKaH).
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Structural Characterization by Spectroscopy
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. For a novel or critical intermediate, obtaining a full set of spectral data is a mandatory step for quality control and regulatory submission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon backbone. The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the chloro and fluoro substituents.
Protocol Outline:
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Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-3-fluoro-4-methylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include a singlet for the methyl (CH₃) group and two doublets in the aromatic region for the pyridine ring protons. The precise chemical shifts will be downfield due to the electron-withdrawing halogens.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Six distinct signals are expected: one for the methyl carbon and five for the pyridine ring carbons. The carbons attached to the halogens (C2 and C3) will show characteristic shifts and potential C-F coupling.
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2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to unambiguously assign all proton and carbon signals, confirming connectivity.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Protocol Outline:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a GC or LC system.
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Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common with GC-MS and will produce characteristic fragments. Electrospray Ionization (ESI), common with LC-MS, is a softer technique that will likely show a strong protonated molecular ion [M+H]⁺.
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Data Interpretation: The primary peak of interest in an ESI spectrum would be at m/z 146.0171, corresponding to the [C₆H₆ClFN]⁺ ion. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Chloro-3-fluoro-4-methylpyridine, this technique can confirm the presence of the aromatic pyridine ring and C-H, C-Cl, and C-F bonds.
Protocol Outline:
-
Sample Preparation: As the compound is a liquid, the easiest method is to place a single drop between two salt plates (NaCl or KBr) to create a thin film.
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Analysis: Place the salt plates in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
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Data Interpretation: Key expected absorption bands include:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
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~1250-1000 cm⁻¹: C-F stretching vibrations.
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~800-600 cm⁻¹: C-Cl stretching vibrations.
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Conclusion
2-Chloro-3-fluoro-4-methylpyridine is a strategically important building block whose utility is defined by its precise chemical structure and resulting physicochemical properties. While a complete, publicly available dataset for this compound is limited, this guide provides the authoritative framework and detailed experimental protocols necessary for any research, development, or quality control laboratory to fully characterize this intermediate. By systematically determining the boiling point, solubility profile, pKa, and spectroscopic fingerprint, scientists can confidently integrate this versatile molecule into their synthetic programs, enabling the efficient and predictable development of next-generation pharmaceuticals and agrochemicals.
